8-Bromo-6-fluoroimidazo[1,2-a]pyridine

Structural confirmation Batch quality control Reproducible synthesis

Critical heterocyclic building block with non-interchangeable 8-Br/6-F pattern. Bromine at C8 enables Pd-catalyzed Suzuki/Stille couplings for SAR diversification; C6 fluorine confers metabolic stability essential for CNS drug candidates. Generic substitution with 6-Br-8-F or 2-methyl analogs alters reactivity and leads to different downstream products. Batch-specific CoA (NMR/HPLC) ensures reproducible synthesis outcomes. Ideal for kinase inhibitor libraries and antimicrobial lead optimization.

Molecular Formula C7H4BrFN2
Molecular Weight 215.025
CAS No. 1368664-08-7
Cat. No. B595453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoroimidazo[1,2-a]pyridine
CAS1368664-08-7
SynonymsIMidazo[1,2-a]pyridine, 8-broMo-6-fluoro-
Molecular FormulaC7H4BrFN2
Molecular Weight215.025
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)Br)F
InChIInChI=1S/C7H4BrFN2/c8-6-3-5(9)4-11-2-1-10-7(6)11/h1-4H
InChIKeyUSDJRHUYKUZVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS 1368664-08-7): A Key Halogenated Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


8-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS 1368664-08-7) is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with bromine and fluorine substituents at the 8- and 6-positions, respectively . With a molecular formula of C₇H₄BrFN₂ and a molecular weight of 215.02 g/mol, this compound belongs to the imidazo[1,2-a]pyridine scaffold, which is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to bind multiple biological targets with high affinity . The strategic placement of bromine and fluorine atoms imparts distinct reactivity and physicochemical properties, establishing this compound as a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules [1].

Why 8-Bromo-6-fluoroimidazo[1,2-a]pyridine Cannot Be Substituted: The Critical Role of Halogen Positioning and Purity in Advanced Synthesis


Generic substitution of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine is not advisable due to the precise and non-interchangeable roles of its substituents. The bromine atom at the 8-position serves as a specific handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkyl groups essential for structure-activity relationship (SAR) studies [1]. Concurrently, the fluorine atom at the 6-position is a strategic modification known to significantly improve metabolic stability and oral bioavailability of drug candidates, a feature absent in non-fluorinated analogs [1]. Furthermore, related structures like 6-Bromo-8-fluoroimidazo[1,2-a]pyridine or 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine possess different electronic properties, steric environments, and specific reactivities, meaning they would lead to entirely different downstream products and biological outcomes. Supplier purity specifications, which can vary from ≥95% to ≥98%, further underscore that procurement from a source with batch-specific analytical data (e.g., NMR, HPLC) is essential for reproducible research outcomes .

Quantitative Differentiation of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine: A Comparative Evidence Guide


Structural Confirmation and Batch Purity: 8-Bromo-6-fluoroimidazo[1,2-a]pyridine

The compound is supplied with a minimum purity specification, as determined by analytical methods. While not a direct comparison to another analog, this quantitative purity data from independent batches is critical for reproducibility. One supplier specifies a purity of ≥95.0% as determined by 1H-NMR . Another technical datasheet indicates a standard purity of 95% . The presence of these specifications, often accompanied by batch-specific certificates of analysis (CoA), ensures that researchers are working with a well-characterized starting material, minimizing the risk of side reactions from unknown impurities .

Structural confirmation Batch quality control Reproducible synthesis

Comparative Antibacterial Activity of Imidazo[1,2-a]pyridine-2-carboxylic Acid Analogs

Although direct comparative data for the target compound is absent from public literature, a closely related analog, 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid, has demonstrated significant antibacterial activity against Gram-positive bacteria in in vitro studies . This activity is attributed to the bromo-fluoro substitution pattern, which was found to significantly enhance antimicrobial potency compared to non-halogenated or differently substituted imidazo[1,2-a]pyridine derivatives in a broader study of the scaffold [1]. This class-level inference underscores the value of the 8-bromo-6-fluoro core in generating bioactive molecules.

Antibacterial activity Structure-activity relationship Antimicrobial agents

Predicted vs. Measured Physicochemical Properties of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine

Predicted physicochemical properties for the compound provide a baseline for comparison with in-class analogs. The Consensus Log P (lipophilicity) is predicted to be 2.23 , which is consistent with a value of 1.67 reported by a vendor . This moderate lipophilicity is crucial for balancing solubility and membrane permeability, a key consideration in drug design. The presence of the fluorine atom is known to modulate these properties. While not a direct head-to-head comparison, these predicted values allow researchers to quantitatively compare the compound against other building blocks when designing a synthetic route or evaluating a lead series.

Physicochemical properties Lipophilicity ADME prediction

Defined Application Scenarios for 8-Bromo-6-fluoroimidazo[1,2-a]pyridine Based on Available Evidence


Synthesis of Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

8-Bromo-6-fluoroimidazo[1,2-a]pyridine is ideally suited as a core scaffold for generating libraries of kinase inhibitors. The bromine at the 8-position provides a well-defined site for Suzuki, Stille, or Sonogashira cross-couplings to introduce molecular diversity, while the 6-fluoro substituent remains intact to confer metabolic stability on the resulting analogs. This application is directly supported by the compound's structural features described in Section 2 [1] and its classification as a kinase inhibitor building block .

Medicinal Chemistry Optimization of Lead Compounds Targeting CNS Disorders

The compound is frequently employed as an intermediate in the creation of biologically active molecules targeting central nervous system (CNS) disorders [2]. Researchers leverage its bromo and fluoro substituents to enhance binding affinity and selectivity in drug-receptor interactions. The specific halogenation pattern (8-Br, 6-F) is distinct from analogs like 6-Bromo-8-fluoroimidazo[1,2-a]pyridine , which would lead to different physicochemical properties and biological outcomes, making the selection of this exact compound critical for SAR exploration.

Antimicrobial Drug Discovery and SAR Exploration

Building on class-level evidence showing that bromo-fluoro imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial activity against Gram-positive bacteria , this compound serves as a validated starting point for antimicrobial drug discovery. The target compound's core structure is directly linked to an analog (8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid) that has demonstrated this activity , providing a rationale for its use in generating novel antimicrobial agents.

Synthesis of High-Purity Reference Standards and Intermediates

Given the availability of the compound with a defined purity (e.g., ≥95.0% by 1H-NMR) from multiple commercial suppliers , it is appropriate for use as a reference standard in analytical method development or as a high-purity intermediate in multi-step syntheses where the presence of unknown impurities could be detrimental. The batch-specific certificates of analysis (CoA) ensure that the starting material meets a quantitative standard, which is essential for process control and regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.